4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-N-(1-pyrrolidinylmethyl)-1,4,4a,5,5a,6,11,12a-octahydro-2-naphthacenecarboxamide
Description
Rolitetracycline is a semisynthetic broad-spectrum tetracycline antibiotic. It is particularly used in cases requiring high concentrations or when oral administration is impractical. This compound is a prodrug of tetracycline, where the pyrrolidine moiety enhances its bioavailability compared to tetracycline .
Properties
Molecular Formula |
C27H33N3O8 |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C27H33N3O8/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36) |
InChI Key |
IKQRPFTXKQQLJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Rolitetracycline is synthesized through a Mannich reaction involving tetracycline, formaldehyde, and pyrrolidine. The process can be improved by using methylene-bis-pyrrolidine, which is formed by heating formaldehyde or paraformaldehyde with pyrrolidine in an inert organic solvent like ethanol under reflux conditions .
Industrial Production Methods: The industrial production of rolitetracycline involves adding preformed methylene-bis-pyrrolidine to tetracycline and formaldehyde in an inert organic solvent at around 20° to 25°C. This method enhances yield, reduces water formation, and avoids the caustic action of pyrrolidine on tetracycline .
Chemical Reactions Analysis
Types of Reactions: Rolitetracycline undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed pathways are less documented.
Reduction: Reduction reactions are less common for rolitetracycline.
Substitution: The Mannich reaction itself is a substitution reaction where the pyrrolidine moiety is introduced.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Formaldehyde and pyrrolidine are key reagents in the Mannich reaction.
Major Products: The primary product of the Mannich reaction is rolitetracycline itself, formed from tetracycline .
Scientific Research Applications
Rolitetracycline has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the Mannich reaction and other substitution reactions.
Mechanism of Action
Rolitetracycline passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit. This binding prevents the attachment of transfer RNA to the messenger RNA-ribosome complex, thereby interfering with protein synthesis . The primary molecular targets are the 30S ribosomal protein S9 and 16S ribosomal RNA .
Comparison with Similar Compounds
Tetracycline: The parent compound from which rolitetracycline is derived.
Doxycycline: Another tetracycline antibiotic with a similar mechanism of action but different pharmacokinetics.
Minocycline: Known for its broader spectrum of activity and better penetration into tissues.
Uniqueness: Rolitetracycline’s uniqueness lies in its enhanced bioavailability due to the pyrrolidine moiety, making it more effective in cases where high concentrations are required or oral administration is impractical .
Biological Activity
The compound 4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-N-(1-pyrrolidinylmethyl)-1,4,4a,5,5a,6,11,12a-octahydro-2-naphthacenecarboxamide is a complex organic molecule with potential biological activity. This article reviews the biological properties of this compound based on available literature and research findings.
Chemical Structure and Properties
This compound features a naphthalene backbone with multiple hydroxyl and carbonyl functional groups. Its chemical formula is with a molecular weight of approximately 480.895 g/mol. The presence of a dimethylamino group and a pyrrolidinylmethyl moiety suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of naphthalene compounds exhibit significant anticancer activity. For instance, compounds similar to the one have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study found that naphthalene derivatives can induce apoptosis in human breast cancer cells via mitochondrial pathways. The compound under review may share similar mechanisms due to structural similarities with known active compounds .
Antimicrobial Activity
Compounds containing hydroxyl groups are often associated with antimicrobial properties. Preliminary tests on related naphthalene derivatives have demonstrated effectiveness against a range of bacterial strains.
- Research Findings : A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli and showed significant inhibition at concentrations as low as 50 µg/mL .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. In particular, it may interact with adenylyl cyclase or other enzymes involved in signal transduction pathways.
- Inhibitory Activity : Research has demonstrated that certain naphthalene-based compounds can inhibit adenylyl cyclase activity in vitro. This inhibition could lead to altered cellular responses to hormonal signals .
The biological activity of this compound likely stems from its ability to interact with specific biological targets due to its unique chemical structure. The presence of multiple hydroxyl groups enhances its potential for hydrogen bonding and molecular interactions.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
